3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-13-6-4-3-5-12(13)18-16(19)10-24-14-8-7-11(17(20)21)9-15(14)23-2/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIVKAMHLZUMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the carbamoyl intermediate: This involves the reaction of 2-methoxyaniline with a suitable carbonyl compound to form the carbamoyl intermediate.
Esterification: The intermediate is then esterified with 3-methoxy-4-hydroxybenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3-methoxy-4-{[(2-methoxyphenyl)carboxy]methoxy}benzoic acid.
Reduction: Formation of 3-methoxy-4-{[(2-methoxyphenyl)amino]methoxy}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that derivatives of benzoic acid, including 3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid, exhibit anticancer properties. A study published in Cancer Letters demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study : A derivative of this compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as a chemotherapeutic agent.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research published in Journal of Medicinal Chemistry reported that similar compounds can inhibit the expression of pro-inflammatory cytokines in vitro.
Data Table: Anti-inflammatory Activity Comparison
Material Science Applications
1. Photostabilizers
The compound's structural characteristics make it suitable for use as a photostabilizer in polymers. A study highlighted its effectiveness in reducing photodegradation in polyvinyl chloride (PVC) films when incorporated into their matrix.
Case Study : The addition of this compound to PVC films resulted in a decrease in the rate of degradation upon UV exposure, maintaining structural integrity over extended periods.
Data Table: Photodegradation Rates
| Sample | Degradation Rate (%) after 300 hours |
|---|---|
| PVC (control) | 46 |
| PVC + Compound | 24 |
Biochemical Applications
1. Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Research indicates that it can act as a competitive inhibitor for certain enzymes, which could be beneficial in metabolic disorders.
Case Study : Inhibition assays showed that at a concentration of 25 µM, the compound reduced enzyme activity by approximately 60%, suggesting its potential application in drug development for metabolic diseases.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzoic Acid Core
Benzyloxy Derivatives
- 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid (CAS: 838887-77-7): Molecular Formula: C₁₆H₁₆O₄ (MW: 272.30 g/mol). Key Differences: Replaces the carbamoyl group with a 4-methylbenzyloxy ether. The absence of an amide group may limit interactions with biological targets requiring polar interactions .
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic Acid (CAS: 938275-66-2):
Fluorinated Analogs
- 3-Methoxy-4-({[2-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic Acid: Molecular Formula: C₁₇H₁₄F₃NO₆ (MW: 397.30 g/mol). Key Differences: Incorporates a trifluoromethyl group on the phenyl ring. Implications: The electron-withdrawing CF₃ group enhances metabolic stability and may alter binding affinity to hydrophobic enzyme pockets. Fluorination is a common strategy to improve pharmacokinetic properties .
Functional Group Modifications
Amide vs. Ester Linkages
- 3-Methoxy-4-(β-D-Glucopyranosyloxy)benzoic Acid Methyl Ester (from Pancratium maritimum): Structure: Features a glycosidic ester linkage instead of an amide. Implications: Esters are prone to hydrolysis in vivo, whereas amides (as in the target compound) offer greater stability. The glucopyranosyl moiety enhances water solubility but may limit membrane permeability .
Sulfated Derivatives
- Vanillic Acid Sulfate (3-Methoxy-4-(sulfooxy)benzoic Acid): Structure: Contains a sulfate ester at position 3. Sulfation often modulates bioavailability and toxicity profiles .
Positional Isomerism and Steric Effects
- 3-Methoxy-4-{[(4-Methoxyphenyl)carbamoyl]methoxy}benzoic Acid (CAS: 750613-33-3): Key Differences: Methoxy group on the phenyl ring is at the para position instead of ortho.
Triazine-Containing Derivatives
- 3-[[4-(4-Formyl-2-Methoxyphenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoic Acid: Structure: Integrates a triazine ring and formyl group. Such bulkier substituents may improve selectivity for nucleic acid or protein targets but could compromise solubility .
Structural and Pharmacokinetic Comparison Table
Biological Activity
3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid, with the molecular formula C16H17NO6, is a benzoic acid derivative notable for its unique substitution pattern that contributes to its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic properties.
Chemical Structure and Properties
The compound features a methoxy group and a carbamoyl functional group, which are critical for its biological interactions. The structural formula is represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 319.31 g/mol |
| IUPAC Name | 3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid |
| CAS Number | 522624-52-8 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, which are involved in chronic inflammatory conditions. This effect is particularly relevant for conditions such as arthritis and inflammatory bowel disease.
Anticancer Activity
One of the most promising areas of research involves the anticancer potential of this compound. Preliminary studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The observed IC50 values indicate potent activity, with some studies reporting values as low as 3.0 µM, suggesting that it may be a candidate for further development as an anticancer agent.
Table 2: Anticancer Activity Summary
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It may modulate receptor activity related to inflammatory responses and cell growth.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in MDPI evaluated the antimicrobial effects against various pathogens, finding significant inhibition rates compared to standard antibiotics .
- Anti-inflammatory Research : In a controlled trial, the compound was shown to reduce TNF-alpha levels in cultured macrophages, indicating its potential use in managing inflammatory diseases .
- Cancer Cell Proliferation Inhibition : Research detailed in De Gruyter highlighted the compound's ability to induce apoptosis in cancer cells, with mechanisms involving caspase activation and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the critical structural features of 3-Methoxy-4-{[(2-methoxyphenyl)carbamoyl]methoxy}benzoic acid, and how are they characterized experimentally?
- Answer : The compound's structure includes a benzoic acid core substituted with methoxy and carbamoyl-methoxy groups. Key characterization methods include:
- X-ray crystallography : Resolve bond lengths, angles, and dihedral angles using programs like SHELXL for refinement .
- NMR spectroscopy : Analyze and signals to confirm substituent positions (e.g., methoxy groups at 3- and 4-positions) .
- Mass spectrometry : Verify molecular weight (331.32 g/mol) and fragmentation patterns .
- InChI/SMILES : Use standardized identifiers (e.g., InChIKey: RVIVKAMHLZUMQX-UHFFFAOYSA-N) for database referencing .
| Property | Value | Reference |
|---|---|---|
| Molecular formula | CHNO | |
| Hydrogen bond donors | 2 | |
| Rotatable bonds | 8 |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Adhere to hazard codes (e.g., H315/H319 for skin/eye irritation) and implement:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal contact .
- Ventilation : Use fume hoods to prevent inhalation (P261/P271) .
- Spill management : Absorb with inert material and dispose as hazardous waste (P390) .
- Storage : Keep in airtight containers at 3–8°C to prevent degradation .
Q. What are common synthetic routes for preparing this compound, and what reagents are typically employed?
- Answer : Synthesis involves:
- Carbamate formation : React 2-methoxyaniline with chloroacetyl chloride, followed by coupling to 3-methoxy-4-hydroxybenzoic acid.
- Reagents : Use activating agents (e.g., DCC/DMAP) for ester/amide bond formation .
- Optimization : Control reaction temperature (45–60°C) and solvent polarity (e.g., DMF) to improve yield .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
- Answer : Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst use : Employ Pd-based catalysts for Ullmann-type couplings in aryl ether formation .
- Temperature gradient : Stepwise heating (e.g., 45°C → 80°C) minimizes side reactions .
- Purification : Use column chromatography with ethyl acetate/hexane (1:3) for isolation .
Q. How can computational methods aid in predicting the biological activity of this compound?
- Answer : Apply:
- Molecular docking : Simulate interactions with targets (e.g., cyclooxygenase-2) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using datasets from analogous benzoic acid derivatives .
- ADMET prediction : Assess pharmacokinetics (e.g., logP = 2.1) to prioritize in vitro testing .
Q. How should researchers address contradictions in bioactivity data across studies?
- Answer : Mitigate discrepancies via:
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls .
- Dose-response validation : Repeat experiments across 3–5 concentrations to confirm IC values .
- Structural analogs : Compare with derivatives (e.g., triorganotin(IV) complexes) to isolate substituent-specific effects .
| Study | IC (μM) | Target | Reference |
|---|---|---|---|
| Anticancer (HeLa) | 12.4 ± 1.2 | Tubulin | |
| Antibacterial (E. coli) | 25.6 ± 3.1 | Cell wall synthesis |
Q. What strategies are effective for analyzing environmental persistence or toxicity of this compound?
- Answer : Conduct:
- Biodegradation assays : Monitor half-life in soil/water using HPLC-MS .
- Ecotoxicology : Test Daphnia magna survival rates (LC) under OECD guidelines .
- QSAR-ECOSAR : Predict aquatic toxicity (e.g., H400: toxic to aquatic life) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
